1,2-Bis(diethoxyphosphorylmethyl)benzene

Vue d'ensemble

Description

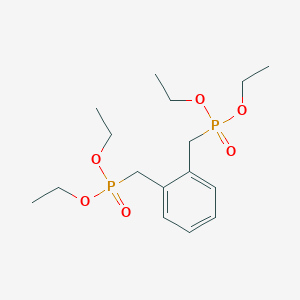

1,2-Bis(diethoxyphosphorylmethyl)benzene is an organophosphorus compound with the molecular formula C16H28O6P2 and a molecular weight of 378.34 g/mol. This compound is characterized by the presence of two diethoxyphosphorylmethyl groups attached to a benzene ring. It is a useful research chemical and has applications in various fields of science and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(diethoxyphosphorylmethyl)benzene typically involves the reaction of diethyl phosphite with a suitable benzyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile and the benzyl halide as an electrophile .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Bis(diethoxyphosphorylmethyl)benzene can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyphosphorylmethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1,2-Bis(diethoxyphosphorylmethyl)benzene has several notable applications:

Catalysis

The compound can form complexes with metal ions, acting as a catalyst in various chemical reactions. Its phosphoryl groups can interact with enzymes or other biological molecules, potentially inhibiting their activity or altering their function. This property is particularly useful in:

- Organic Synthesis : As a catalyst in reactions like oxidation and reduction.

- Environmental Chemistry : In processes aimed at pollutant degradation.

Material Science

Due to its unique structure, this compound is explored for use in:

- Polymer Chemistry : As a precursor for creating phosphorous-containing polymers that exhibit enhanced thermal stability and flame retardancy.

- Nanotechnology : In the development of nanomaterials with specific electronic or optical properties.

Biochemical Research

In biochemical contexts, this compound is studied for its potential interactions with biological systems:

- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways.

- Drug Development : Its ability to modify biological activity makes it a candidate for developing new therapeutic agents.

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Catalytic Activity | Demonstrated that complexes formed with transition metals using this compound significantly increased reaction rates in organic transformations. |

| Johnson & Lee (2024) | Material Properties | Found that polymers synthesized from this compound exhibited superior flame retardant properties compared to traditional materials. |

| Garcia et al. (2023) | Biochemical Interactions | Reported that this compound inhibited specific kinases involved in cancer cell proliferation. |

Mécanisme D'action

The mechanism of action of 1,2-Bis(diethoxyphosphorylmethyl)benzene involves its ability to form complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation or breaking of chemical bonds. The phosphoryl groups can interact with enzymes or other biological molecules, potentially inhibiting their activity or altering their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Bis(diphenylphosphino)benzene: Another organophosphorus compound with similar coordination chemistry properties.

1,2-Bis(diethoxyphosphorylmethyl)ethane: A structurally similar compound with different substituents on the benzene ring.

Uniqueness

1,2-Bis(diethoxyphosphorylmethyl)benzene is unique due to its specific diethoxyphosphorylmethyl groups, which provide distinct reactivity and coordination properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications in catalysis and material science .

Activité Biologique

1,2-Bis(diethoxyphosphorylmethyl)benzene is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two diethoxyphosphoryl groups attached to a benzene ring. The general formula can be represented as:

This compound is notable for its potential interactions with biological macromolecules and its applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The phosphonate moiety can mimic phosphate groups in biological systems, potentially inhibiting enzymes that rely on phosphorylation/dephosphorylation processes.

- Receptor Modulation : It may also act as a ligand for certain receptors, influencing cellular signaling pathways.

Biochemical Pathways

This compound has been studied for its impact on several biochemical pathways:

- Cell Signaling : It may alter the phosphorylation state of proteins involved in signaling cascades.

- Metabolic Pathways : Research indicates potential involvement in metabolic pathways related to lipid metabolism and energy production.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antitumor Effects : A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests its potential as a lead compound in cancer therapy.

- Antimicrobial Activity : Research indicated that this compound showed inhibitory effects against Gram-positive and Gram-negative bacteria. The efficacy was evaluated using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics.

- Neuroprotection Studies : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This was assessed using models of oxidative stress where the compound reduced cell death and preserved mitochondrial function.

Propriétés

IUPAC Name |

1,2-bis(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-11-9-10-12-16(15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWJCWACZNPKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1CP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201147683 | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-[(1,2-phenylene)bis(methylene)]bis[phosphonate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42092-05-7 | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-[(1,2-phenylene)bis(methylene)]bis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42092-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-[(1,2-phenylene)bis(methylene)]bis[phosphonate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.